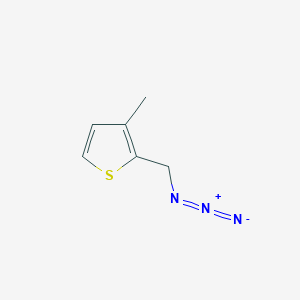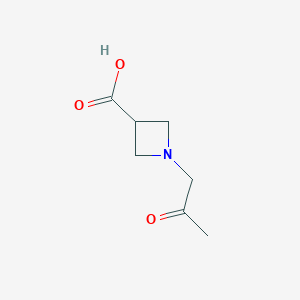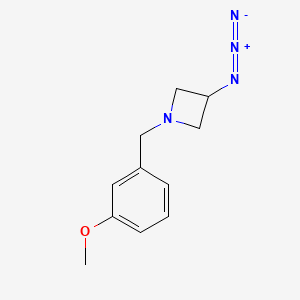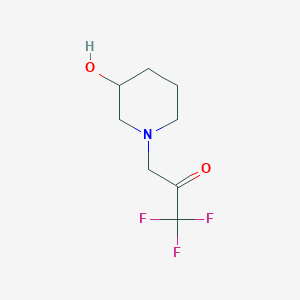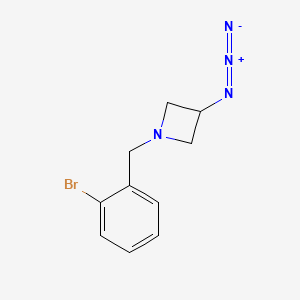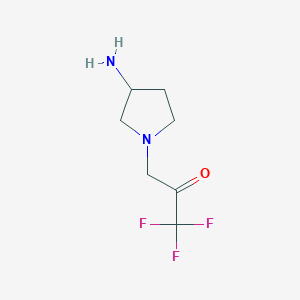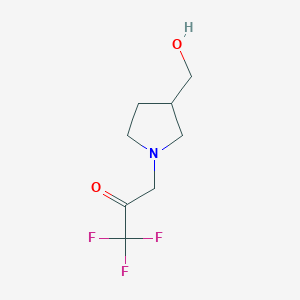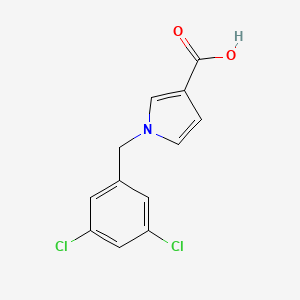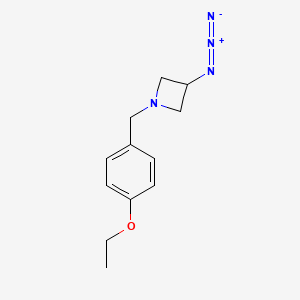
(1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazol-4-yl)methanol
Descripción general
Descripción
“(1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic compound. It contains an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The compound also contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds that consist of a five-member ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indene moiety and a 1,2,3-triazole ring. The indene moiety is a polycyclic hydrocarbon, while the 1,2,3-triazole ring is a heterocyclic compound. The presence of these functional groups can significantly influence the physical and chemical properties of the compound .Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
(1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,3-triazol-4-yl)methanol derivatives have shown significant potential as catalysts in organic synthesis. The tris(triazolyl)methanol-Cu(I) complex, for instance, is highlighted for its role in catalyzing Huisgen 1,3-dipolar cycloadditions, a key reaction in click chemistry. This complex demonstrates excellent catalytic activity under neat or aqueous conditions, characterized by low catalyst loadings and short reaction times at room temperature. Its compatibility with a wide range of functional groups, including free amino groups, underscores its versatility and efficacy as a catalyst in organic synthesis (Ozcubukcu et al., 2009).
Antimicrobial Properties
Compounds derived from this compound have also been explored for their antimicrobial properties. Notably, a series of novel derivatives have been synthesized and evaluated against various bacterial and fungal organisms, exhibiting moderate to good antimicrobial activity. This suggests potential applications in combating microbial infections and diseases (Swamy et al., 2019).
Crystal Structural Analysis
The crystal structures of various derivatives have been studied to understand their molecular conformations and intermolecular interactions. Such studies contribute to the fundamental understanding of these compounds, facilitating the design of derivatives with desired physical and chemical properties for various applications. The detailed structural analysis aids in correlating structural features with biological activity or other chemical properties (Gonzaga et al., 2016).
Corrosion Inhibition
Interestingly, triazole derivatives have been investigated as corrosion inhibitors for metals. Studies reveal that certain derivatives can effectively adsorb onto metal surfaces, offering protection against corrosion. This property is particularly beneficial in industries where metal preservation is crucial. The mechanism involves the interaction of lone pair electrons from the triazole nitrogen atoms with the metal surface, highlighting the potential of these compounds in industrial applications (Ma et al., 2017).
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, chemical reactivity, and potential biological activities. Given the wide range of biological activities exhibited by compounds containing a 1,2,3-triazole ring, this compound could be a promising candidate for the development of new therapeutic agents .
Propiedades
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-8-11-7-15(14-13-11)12-5-9-3-1-2-4-10(9)6-12/h1-4,7,12,16H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUARGIRXHQYLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


